Cas no 1105196-92-6 (1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one)

1-(2-Aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a fluorinated pyrazolopyrimidinone derivative with potential applications in medicinal chemistry and pharmacological research. Its structure incorporates a 2-aminoethyl group and a 3-fluorobenzyl substituent, which may enhance binding affinity and selectivity in biological systems. The compound's pyrazolo[3,4-d]pyrimidin-4-one core is a privileged scaffold known for modulating kinase activity and other enzyme targets. The fluorine atom at the phenyl ring can improve metabolic stability and influence electronic properties, making it a valuable intermediate for drug discovery. This molecule is suitable for further derivatization or as a reference standard in biochemical studies.
1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one structure
1105196-92-6 structure
Product name:1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No:1105196-92-6
MF:C14H14FN5O
Molecular Weight:287.292265415192
MDL:MFCD11986561
CID:4560708
PubChem ID:33677441

1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
    • 1-(2-Amino-ethyl)-5-(3-fluoro-benzyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one
    • 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1,5-dihydro-
    • 1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
    • F2135-0832
    • 1105196-92-6
    • EN300-239061
    • 1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
    • AKOS005206444
    • 4H-Pyrazolo[3,4-d]pyrimidin-4-one,1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1,5-dihydro-
    • MDL: MFCD11986561
    • インチ: 1S/C14H14FN5O/c15-11-3-1-2-10(6-11)8-19-9-17-13-12(14(19)21)7-18-20(13)5-4-16/h1-3,6-7,9H,4-5,8,16H2
    • InChIKey: COZRTPUSROLJNW-UHFFFAOYSA-N
    • SMILES: C1N(CC2=CC=CC(F)=C2)C(=O)C2C=NN(CCN)C=2N=1

計算された属性

  • 精确分子量: 287.11823825g/mol
  • 同位素质量: 287.11823825g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 418
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 76.5Ų

1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2135-0832-1g
1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
1105196-92-6 95%
1g
$563.0 2023-09-06
Life Chemicals
F2135-0832-0.5g
1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
1105196-92-6 95%
0.5g
$391.0 2023-09-06
AN HUI ZE SHENG Technology Co., Ltd.
CB2135-0832-250mg
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
1105196-92-6 95%+
250mg
¥2214.00 2023-09-15
Life Chemicals
F2135-0832-0.25g
1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
1105196-92-6 95%
0.25g
$220.0 2023-09-06
Fluorochem
520951-250mg
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
1105196-92-6 95.0%
250mg
£374.00 2023-04-25
Fluorochem
520951-1g
1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
1105196-92-6 95.0%
1g
£958.00 2023-04-25
Enamine
EN300-239061-0.5g
1105196-92-6 95%
0.5g
$699.0 2024-06-19
Enamine
EN300-239061-0.05g
1105196-92-6 95%
0.05g
$612.0 2024-06-19
Enamine
EN300-239061-0.25g
1105196-92-6 95%
0.25g
$670.0 2024-06-19
Enamine
EN300-239061-1.0g
1105196-92-6 95%
1.0g
$728.0 2024-06-19

1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 関連文献

1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-oneに関する追加情報

Research Brief on 1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 1105196-92-6)

The compound 1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 1105196-92-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.

Recent studies have highlighted the role of this pyrazolopyrimidinone derivative as a potent inhibitor of specific kinase targets, which are implicated in various pathological conditions, including cancer and inflammatory diseases. The compound's unique structural features, such as the 3-fluorophenylmethyl group and the aminoethyl side chain, contribute to its high binding affinity and selectivity towards these kinase targets. Computational modeling and in vitro assays have demonstrated its efficacy in disrupting key signaling pathways involved in cell proliferation and survival.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic pathway for 1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, optimizing reaction conditions to achieve high yields and purity. The study also reported its pharmacokinetic profile, revealing favorable absorption and distribution properties in preclinical models. These findings underscore the compound's potential as a lead candidate for further drug development.

Another significant advancement comes from a collaborative effort between academic and industrial researchers, who investigated the compound's mechanism of action at the molecular level. Using X-ray crystallography, they resolved the three-dimensional structure of the compound bound to its target kinase, providing critical insights into its binding mode and interactions with key amino acid residues. This structural information is invaluable for the design of next-generation inhibitors with enhanced potency and reduced off-target effects.

Despite these promising results, challenges remain in translating the compound's preclinical success into clinical applications. Issues such as metabolic stability, potential toxicity, and formulation optimization need to be addressed in future studies. Ongoing research is exploring structural modifications to improve these aspects while retaining the compound's therapeutic efficacy.

In conclusion, 1-(2-aminoethyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one represents a promising scaffold for the development of novel kinase inhibitors. Its unique pharmacological profile and recent advancements in understanding its mechanism of action position it as a valuable tool for both basic research and drug discovery. Continued investigation into its therapeutic potential and optimization of its properties will be critical for its progression into clinical trials.

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